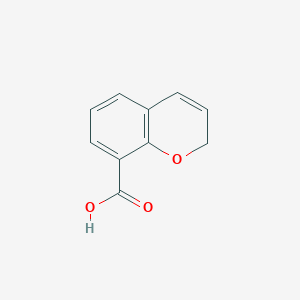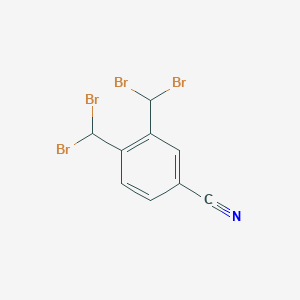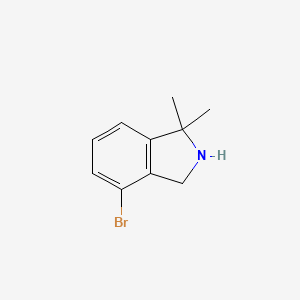
4-Bromo-1,1-dimethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,1-dimethylisoindoline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The presence of a bromine atom and two methyl groups on the isoindoline ring imparts unique chemical characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-dimethylisoindoline typically involves the bromination of 1,1-dimethylisoindoline. One common method is the radical bromination reaction, where 1,1-dimethylisoindoline is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-dimethylisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindoline oxides.
Reduction Reactions: Reduction of the bromine atom can yield 1,1-dimethylisoindoline.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-1,1-dimethylisoindoline or 4-thio-1,1-dimethylisoindoline.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 1,1-dimethylisoindoline.
Scientific Research Applications
4-Bromo-1,1-dimethylisoindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-dimethylisoindoline involves its interaction with specific molecular targets. The bromine atom and the isoindoline ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylisoindoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Chloro-1,1-dimethylisoindoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluoro-1,1-dimethylisoindoline: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Uniqueness
4-Bromo-1,1-dimethylisoindoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and other chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
7-bromo-3,3-dimethyl-1,2-dihydroisoindole |
InChI |
InChI=1S/C10H12BrN/c1-10(2)8-4-3-5-9(11)7(8)6-12-10/h3-5,12H,6H2,1-2H3 |
InChI Key |
XUPPWEHXBVKPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1)C(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


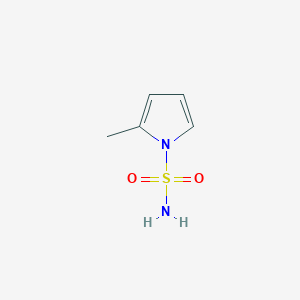
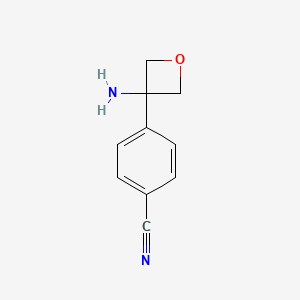
![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
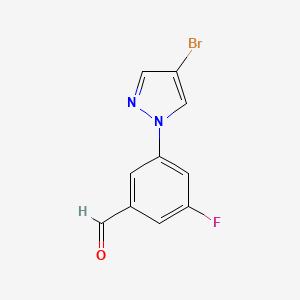


![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
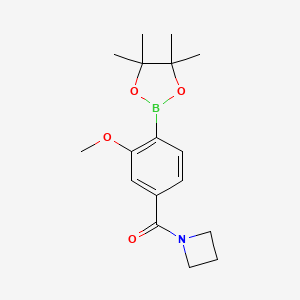
![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
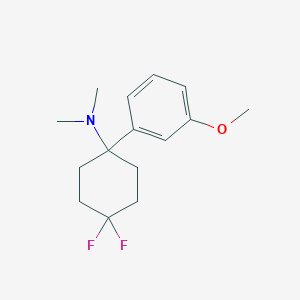
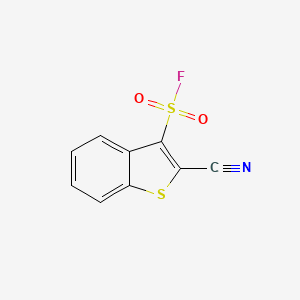
![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
